molecular formula C10H6BrNO B15371615 2-Bromoquinoline-3-carbaldehyde

2-Bromoquinoline-3-carbaldehyde

Cat. No.: B15371615
M. Wt: 236.06 g/mol
InChI Key: DAYNERCOVQBZRD-UHFFFAOYSA-N
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Description

2-Bromoquinoline-3-carbaldehyde is a quinoline derivative featuring a bromine atom at position 2 and a carbaldehyde group at position 3. Quinoline-based compounds are valued for their aromatic heterocyclic systems, which enable diverse reactivity and applications in catalysis, drug design, and functional materials.

Properties

IUPAC Name

2-bromoquinoline-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO/c11-10-8(6-13)5-7-3-1-2-4-9(7)12-10/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAYNERCOVQBZRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

2-Amino-7-bromoquinoline-3-carbaldehyde

  • Structure: Bromine at position 7, amino group at position 2, and carbaldehyde at position 3.
  • Molecular Formula : C₁₀H₇BrN₂O; Molecular Weight : 251.08 .
  • Key Differences: The amino group at position 2 enhances nucleophilic reactivity, making this compound suitable for coupling reactions or further derivatization in drug synthesis.
  • Applications : Primarily used as a pharmaceutical intermediate, particularly in the synthesis of kinase inhibitors or antimicrobial agents .

6-Bromoquinoline-3-carbaldehyde

  • Structure : Bromine at position 6 and carbaldehyde at position 3.
  • Molecular Formula: C₁₀H₆BrNO; Molecular Weight: ~252.06 (estimated) .
  • Structural similarity to the main compound (0.89 similarity score) suggests comparable electronic profiles but distinct reactivity due to bromine positioning .
  • Applications : Used in research settings for synthesizing fluorescent probes or metal-organic frameworks (MOFs) due to its planar aromatic system .

6-Bromoquinoline-4-carboxylic Acid

  • Structure : Bromine at position 6 and carboxylic acid at position 4.
  • Molecular Formula: C₁₀H₆BrNO₂; Molecular Weight: ~268.07 (estimated) .
  • Key Differences :
    • The carboxylic acid group introduces acidity (pKa ~4–5), enabling coordination with metals or formation of salts, unlike the neutral carbaldehyde group in the main compound.
    • Bromine at position 6 directs electrophilic substitution to positions 5 or 8, contrasting with bromine at position 2 in the main compound .
  • Applications : Metal-chelating agents or intermediates in antibiotic synthesis .

2-Bromo-1-benzoselenophene-3-carbaldehyde

  • Structure: Benzene fused with selenophene, bromine at position 2, and carbaldehyde at position 3.
  • Molecular Formula : C₉H₅BrOSe; Molecular Weight : 288.00 .
  • Key Differences: Selenium’s larger atomic radius and polarizability compared to nitrogen in quinoline enhance π-conjugation, making this compound useful in optoelectronic materials. Bromine at position 2 in a selenophene ring system may stabilize radical intermediates more effectively than in quinoline derivatives .
  • Applications : Specialty chemicals for organic electronics or catalysts in cross-coupling reactions .

Data Table: Structural and Functional Comparison

Compound CAS Molecular Formula Molecular Weight Key Functional Groups Bromine Position Applications
2-Bromoquinoline-3-carbaldehyde Not Available C₁₀H₆BrNO ~238.03 Carbaldehyde (C3) 2 Organic synthesis
2-Amino-7-bromoquinoline-3-carbaldehyde 2500655-31-0 C₁₀H₇BrN₂O 251.08 Amino (C2), Carbaldehyde (C3) 7 Pharmaceutical intermediates
6-Bromoquinoline-3-carbaldehyde 160233-76-1 C₁₀H₆BrNO ~252.06 Carbaldehyde (C3) 6 Fluorescent probes
2-Bromo-1-benzoselenophene-3-carbaldehyde 26526-30-7 C₉H₅BrOSe 288.00 Carbaldehyde (C3) 2 Optoelectronic materials

Research Findings and Implications

Reactivity Trends: Bromine at position 2 (main compound) directs electrophilic substitution to positions 4 or 8 due to electron-withdrawing effects, whereas bromine at position 6 ( compounds) directs reactions to positions 5 or 8. The amino group in 2-Amino-7-bromoquinoline-3-carbaldehyde increases solubility in polar solvents, facilitating its use in aqueous-phase reactions .

Electronic Properties: Quinoline derivatives with carbaldehyde groups exhibit strong absorption in UV-vis spectra (λₘₐₓ ~300–350 nm), useful in photochemical applications. Selenium in benzoselenophene derivatives lowers bandgap energy, enhancing conductivity in organic semiconductors .

Synthetic Utility: this compound serves as a precursor for Suzuki-Miyaura couplings, while 6-Bromoquinoline-3-carbaldehyde is preferred for aldol condensations due to reduced steric hindrance .

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